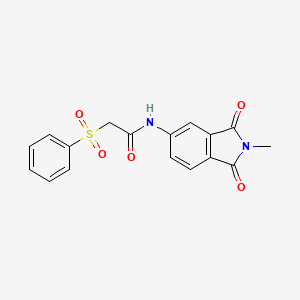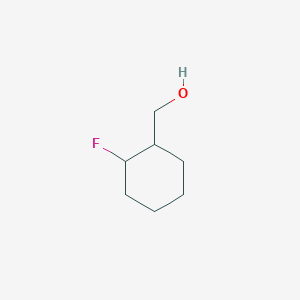
(2-Fluorocyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H13FO. It has a molecular weight of 132.18 g/mol . The IUPAC name for this compound is (2-fluorocyclohexyl)methanol .
Molecular Structure Analysis
The molecular structure of (2-Fluorocyclohexyl)methanol consists of a cyclohexyl ring with a fluorine atom and a methanol group attached. The InChI string representation of the molecule is InChI=1S/C7H13FO/c8-7-4-2-1-3-6 (7)5-9/h6-7,9H,1-5H2 . The Canonical SMILES representation is C1CCC (C (C1)CO)F .
Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Fluorocyclohexyl)methanol include a molecular weight of 132.18 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 132.095043196 g/mol . The topological polar surface area is 20.2 Ų .
Aplicaciones Científicas De Investigación
Conformational Analysis
- Intramolecular Hydrogen Bonding : Research shows that derivatives of cyclopropylmethanol, such as (1-Fluorocyclopropyl)methanol, exhibit unique intramolecular hydrogen bonding. This is significant for understanding the conformational preferences of similar compounds like (2-Fluorocyclohexyl)methanol. In these molecules, the internal hydrogen bond between the fluorine atom and the hydrogen atom of the hydroxyl group plays a crucial role in determining stability and conformation (Møllendal et al., 2004).
Impact on Lipid Dynamics
- Methanol in Biological Membranes : Studies on methanol, a component in similar structures, have demonstrated its significant impact on lipid dynamics. Methanol accelerates lipid transfer and flip-flop kinetics in biological membranes, which is crucial for understanding the behavior of complex molecules like (2-Fluorocyclohexyl)methanol in similar environments (Nguyen et al., 2019).
Photolysis and Actinometry
- Role in Photolysis : Methanol is utilized to measure the yield of *OH radicals in the photolysis of H2O2 in aqueous solutions. This suggests that compounds like (2-Fluorocyclohexyl)methanol could potentially be used in similar photolytic processes (Goldstein et al., 2007).
Synthetic Chemistry
- Enantioselective Synthesis : The synthesis of enantiopure fluoroalkyl-substituted methanols, including structures similar to (2-Fluorocyclohexyl)methanol, has been achieved using lipase-catalyzed processes. This demonstrates the potential for synthesizing specific isomers of (2-Fluorocyclohexyl)methanol, which is important for applications in medicinal chemistry (Rosen & Haufe, 2002).
Catalytic Applications
- Methanol in Catalysis : Methanol's role as a hydrogen source and a C1 synthon in catalytic processes, as demonstrated in various studies, hints at the potential use of (2-Fluorocyclohexyl)methanol in similar catalytic reactions (Sarki et al., 2021).
Environmental Applications
- Methanol as a Degradation Marker : In environmental science, methanol is considered a marker for paper degradation in power transformers. This implies that related compounds, like (2-Fluorocyclohexyl)methanol, could potentially serve as markers in similar applications (Schaut et al., 2011).
Green Energy Applications
- Fuel Cells and Green Energy : Studies on novel fluoropolymer anion exchange membranes, involving methanol, indicate that similar structures like (2-Fluorocyclohexyl)methanol might be valuable in developing components for fuel cells and green energy solutions (Zhang et al., 2012).
Propiedades
IUPAC Name |
(2-fluorocyclohexyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYBVZRUZMOHQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorocyclohexyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

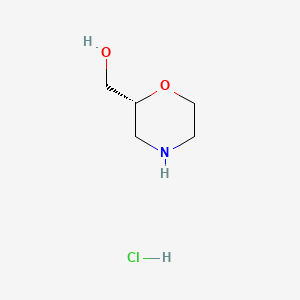
![N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2363569.png)
![N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2363570.png)
![3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2363573.png)
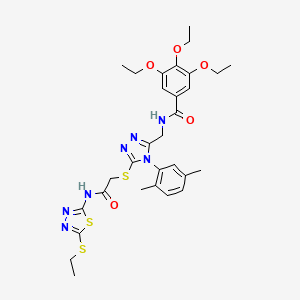
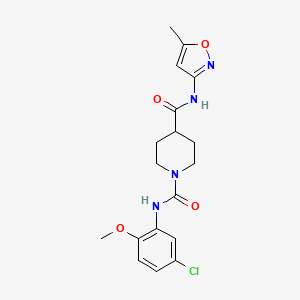
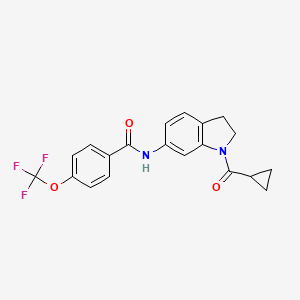
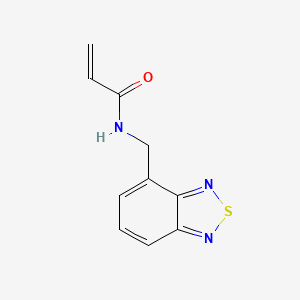
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)
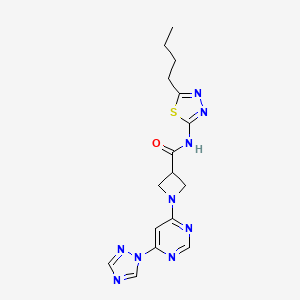
![2-{[3-(2-methylphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2363584.png)
![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2363589.png)
![morpholino(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-yl)methanone](/img/structure/B2363590.png)
